molecular formula C19H15FN2O3S B3019283 Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 361470-27-1

Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B3019283
CAS No.: 361470-27-1
M. Wt: 370.4
InChI Key: GTUNPWXJEQOUPJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate is a fluorinated thiazole derivative characterized by a 4-phenyl group at position 4 and a 3-fluorobenzoylamino substituent at position 2. This compound’s structural features make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to fluorine’s electronic and steric effects .

Properties

IUPAC Name

ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c1-2-25-18(24)16-15(12-7-4-3-5-8-12)21-19(26-16)22-17(23)13-9-6-10-14(20)11-13/h3-11H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUNPWXJEQOUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Fluorobenzoyl Group: The 3-fluorobenzoyl group is introduced via an acylation reaction using 3-fluorobenzoyl chloride and an appropriate amine.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the benzoyl group.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate has been synthesized and studied for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutics.

Case Study: Anticancer Activity

Research has indicated that compounds with thiazole moieties exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. A study demonstrated that this compound could induce apoptosis in human cancer cell lines through the activation of specific signaling pathways.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for further investigation in the field of infectious diseases.

Case Study: Antibacterial Efficacy

In vitro tests have shown that this compound exhibits effective inhibition against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as a lead compound for antibiotic development .

Enzyme Inhibition

This compound has been explored for its ability to inhibit specific enzymes that are critical in various biochemical pathways. For instance, it has been studied as a potential inhibitor of enzymes involved in cancer metabolism and inflammation.

Case Study: Enzyme Interaction

A detailed kinetic study revealed that this compound can competitively inhibit certain kinases involved in cell signaling pathways. This inhibition may lead to decreased tumor growth and improved therapeutic outcomes in cancer treatment .

Industrial Applications

Beyond its medicinal applications, this compound is also being investigated for its utility in material science and chemical synthesis.

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it as a building block for developing new materials with desired properties.

Agrochemical Development

Research into the agrochemical applications of this compound is ongoing, particularly regarding its potential use as a pesticide or herbicide due to its biological activity against plant pathogens.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Substituent Analysis at Position 2

The 2-position substituent significantly influences biological activity and electronic properties:

  • The benzoyl group’s planarity may facilitate π-π stacking .
  • 4-Chlorobenzylamino (BAC, ): The chlorine atom, a stronger electron-withdrawing group than fluorine, contributes to hypoglycemic activity in diabetic rat models.
  • Benzoxazol-2-ylthio (Compound W, ) : This substituent confers IRES inhibitory activity, highlighting the role of sulfur-containing groups in modulating RNA-protein interactions .

Substituent Analysis at Position 4

The 4-position substituent affects steric bulk and lipophilicity:

  • Phenyl (Target Compound) : Enhances lipophilicity and enables π-π interactions with aromatic residues in target proteins.
  • Trifluoromethylphenyl () : Increases steric bulk and electron-withdrawing effects, which may hinder binding in some contexts .

Physicochemical and Crystallographic Comparisons

  • Crystal Packing : highlights that dihedral angles between the thiazole core and substituents influence molecular stacking. The target compound’s 3-fluorobenzoyl and phenyl groups may adopt distinct orientations compared to nitrophenyl or chlorophenyl derivatives, affecting solubility and crystallinity .
  • Lipophilicity: The ethyl carboxylate ester increases logP compared to carboxylic acid derivatives, enhancing cell permeability. This contrasts with guanidino-substituted analogues (), which exhibit higher polarity .

Biological Activity

Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance. Its structure can be detailed as follows:

  • Chemical Formula : C15_{15}H14_{14}FN2_2O2_2S
  • Molecular Weight : 296.35 g/mol
  • CAS Number : 74476-50-9

The biological activity of this compound is attributed to several mechanisms:

  • Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that thiazole derivatives can induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of Bcl-2 family proteins and the activation of caspases .
  • Antimicrobial Properties : The thiazole moiety is associated with antibacterial and antifungal activities. This compound has demonstrated effectiveness against a range of pathogens, potentially through the disruption of microbial cell membranes .
  • Anti-inflammatory Effects : Research indicates that compounds containing thiazole rings may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating signaling pathways such as NF-kB .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Type Cell Line/Pathogen IC50/Effectiveness Reference
AntitumorA431 (human epidermoid carcinoma)IC50 = 1.98 µg/mL
Jurkat (T-cell leukemia)IC50 = 1.61 µg/mL
AntibacterialStaphylococcus aureusEffective at low µg/mL
AntifungalCandida albicansEffective at low µg/mL
Anti-inflammatoryRAW 264.7 macrophagesReduced TNF-alpha levels

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various thiazole derivatives on human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated that compounds similar to this compound exhibited potent growth inhibition, suggesting that structural modifications can enhance their anticancer properties .
  • Antimicrobial Activity : In a comparative study of thiazole derivatives against bacterial strains, this compound was found to be particularly effective against multidrug-resistant strains, highlighting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate?

  • Methodology :

  • Step 1 : Use a nucleophilic substitution reaction to introduce the 3-fluorobenzoyl group to the thiazole core. Ethanol or methanol with potassium carbonate (K₂CO₃) as a base is effective for deprotonation and facilitating amide bond formation .
  • Step 2 : Optimize solvent polarity. A methanol-water mixture (e.g., 3:1 v/v) improves solubility of intermediates and reduces side reactions .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Adjust reaction time (typically 6–12 hours) and temperature (60–80°C) to maximize yield .
    • Data Table :
Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)
Methanol/H₂O70865
Ethanol801058

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns. Key signals include:
  • Thiazole C-5 carboxylate (δ ~165 ppm in ¹³C NMR).
  • 3-Fluorobenzoyl carbonyl (δ ~168 ppm).
  • Aromatic protons (δ 7.2–8.1 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
  • X-ray Diffraction : For unambiguous confirmation, grow single crystals via slow evaporation in DCM/hexane and solve using SHELX .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities and intermolecular interactions in this compound?

  • Methodology :

  • Crystal Growth : Use a 1:1 DCM/hexane mixture for slow evaporation to obtain high-quality crystals .
  • Data Collection : Employ a Rigaku diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 113 K to minimize thermal motion artifacts .
  • Structure Solution : Use SHELXL for refinement. Analyze hydrogen bonds (e.g., C–H⋯O) and π-π stacking interactions with Mercury software .
    • Key Findings :
  • The asymmetric unit contains two molecules (A and B) with dihedral angles between thiazole and phenyl rings of 72.14° (A) and 45.56° (B), indicating conformational flexibility .
  • Weak C–H⋯O interactions stabilize the crystal lattice, forming centrosymmetric dimers .

Q. How can contradictions between in vitro and in vivo bioactivity data be addressed?

  • Methodology :

  • In Vitro Testing : Use cell-based assays (e.g., IRES inhibition in T47D cells) to measure IC₅₀. Validate with cycloheximide controls to rule out nonspecific effects .
  • In Vivo Models : Employ STZ-induced diabetic rats for glucose-lowering studies. Adjust dosing (e.g., 10–50 mg/kg/day) based on pharmacokinetic profiling (e.g., plasma half-life) .
  • Data Reconciliation :
  • If in vitro activity (e.g., IC₅₀ = 1 µM) does not translate to in vivo efficacy, assess metabolic stability (e.g., CYP450 assays) or solubility limitations (use LogP calculations from ACD/Labs) .

Q. What computational approaches are suitable for analyzing structure-activity relationships (SAR)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., IRES RNA). Validate poses with MD simulations (GROMACS) .
  • QSAR Modeling : Train models with descriptors like molar refractivity, H-bond donors/acceptors, and steric parameters. Validate against bioactivity data from analogues .
    • Case Study :
  • Substitution at the benzoyl group (e.g., 3-F vs. 4-Cl) alters binding affinity to IRES by 2.3 kcal/mol, correlating with a 10-fold change in IC₅₀ .

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